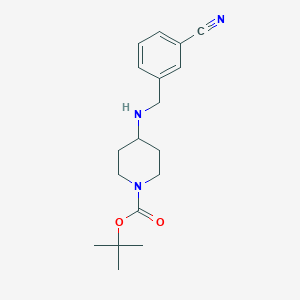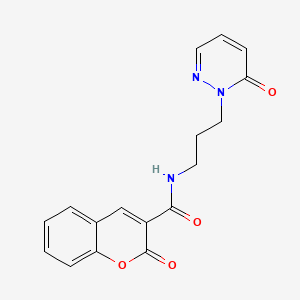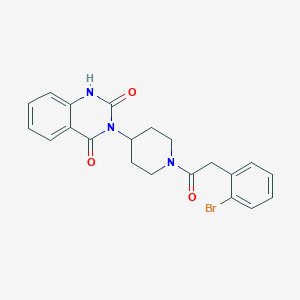
4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one is a chemical compound that has been synthesized for research purposes. It has been found to have potential applications in the field of medicinal chemistry due to its ability to interact with biological systems.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one is not yet fully understood. However, it is believed to interact with biological systems by binding to specific receptors or enzymes. This binding may lead to changes in cellular signaling pathways, which can ultimately result in the observed biological effects.
Biochemical and Physiological Effects:
The compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and may have potential as an anti-cancer agent. Additionally, it has been found to have activity against certain types of bacteria, and may have potential as an antibiotic. The compound has also been found to have activity against certain types of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one in lab experiments is that it is relatively easy to synthesize. Additionally, it has been found to have activity against a variety of biological targets, which makes it a versatile compound for research purposes. However, one limitation of using this compound is that its mechanism of action is not yet fully understood. This makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are a number of future directions that could be pursued in the study of 4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one. One direction could be to further investigate its potential as an anti-cancer agent. This could involve testing the compound against a wider range of cancer cell lines, or investigating its effects in animal models. Another direction could be to investigate its potential as an antibiotic. This could involve testing the compound against a wider range of bacteria, or investigating its effects in animal models. Finally, the mechanism of action of the compound could be further investigated, which could provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one involves the reaction of 5-methylfuran-2-carboxylic acid with thionyl chloride to form 5-methylfuran-2-yl chloride. This is then reacted with piperazine to form 1-(5-methylfuran-2-yl)piperazine. Finally, the compound is chlorinated with chloroacetyl chloride to form 4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one.
Aplicaciones Científicas De Investigación
The compound has been found to have potential applications in the field of medicinal chemistry. It has been shown to have activity against certain types of cancer cells, and may have potential as an anti-cancer agent. Additionally, it has been found to have activity against certain types of bacteria, and may have potential as an antibiotic.
Propiedades
IUPAC Name |
4-(2-chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-8-2-3-11(17-8)14-5-4-13(7-10(14)16)9(15)6-12/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPUWHDXPGRGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)N2CCN(CC2=O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Methoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B2677163.png)

![methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2677165.png)
![2-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2677166.png)
![Benzo[d]thiazol-2-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2677167.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2677169.png)
![methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2677171.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B2677172.png)
![Methyl (1-{[(2-methylpropyl)carbamoyl]amino}cyclohexyl)acetate](/img/structure/B2677174.png)
![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B2677175.png)
![1-(4-acetylphenyl)-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2677178.png)